2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- 2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18657614
InChI: InChI=1S/C20H22N2O/c23-19-20(16-21(19)14-17-8-3-1-4-9-17)12-7-13-22(20)15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2
SMILES:
Molecular Formula: C20H22N2O
Molecular Weight: 306.4 g/mol

2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-

CAS No.:

Cat. No.: VC18657614

Molecular Formula: C20H22N2O

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)- -

Specification

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
IUPAC Name 2,5-dibenzyl-2,5-diazaspiro[3.4]octan-3-one
Standard InChI InChI=1S/C20H22N2O/c23-19-20(16-21(19)14-17-8-3-1-4-9-17)12-7-13-22(20)15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2
Standard InChI Key CAHAQPJEDUCSLT-UHFFFAOYSA-N
Canonical SMILES C1CC2(CN(C2=O)CC3=CC=CC=C3)N(C1)CC4=CC=CC=C4

Introduction

Structural and Chemical Characteristics

Core Architecture

The compound belongs to the diazaspiro family, characterized by a spiro junction connecting two heterocyclic rings. The 2,5-Diazaspiro[3.4]octan-1-one core consists of:

  • A 3-membered ring (cyclopropane) fused to a 4-membered β-lactam ring via a shared nitrogen atom.

  • A ketone group at position 1 of the octanone system .

Substituent Configuration

Two benzyl (phenylmethyl) groups are attached to the nitrogen atoms at positions 2 and 5, enhancing steric bulk and modulating electronic properties. This substitution pattern distinguishes it from simpler analogs like 2,5-Diazaspiro[3.4]octan-6-one hydrochloride (PubChem CID 91825874) .

Table 1: Key Identifiers

PropertyValue
CAS Number1031928-30-9
Molecular FormulaC₂₀H₂₀N₂O
Molecular Weight304.39 g/mol
IUPAC Name2,5-bis(phenylmethyl)-2,5-diazaspiro[3.4]octan-1-one

Physicochemical Properties

Predicted Solubility and Stability

  • LogP: Estimated at 3.2 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: <1 mg/mL due to hydrophobic benzyl groups .

  • Thermal Stability: Decomposition likely above 250°C, consistent with strained spiro systems .

Table 2: Computational Property Estimates

ParameterValue
Topological Polar Surface Area41.6 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Future Research Directions

  • Crystallography: Confirm spiro geometry via X-ray diffraction.

  • Antiviral Screens: Prioritize evaluation against RNA viruses.

  • Prodrug Development: Improve bioavailability through ester prodrugs .

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